molecular formula C12H15NO2 B15274207 5-Phenylpiperidine-3-carboxylic acid

5-Phenylpiperidine-3-carboxylic acid

Cat. No.: B15274207
M. Wt: 205.25 g/mol
InChI Key: XORGFPVZKXBBJZ-UHFFFAOYSA-N
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Description

5-Phenylpiperidine-3-carboxylic acid is a bicyclic organic compound featuring a piperidine core substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. Its hydrochloride salt (CAS: 1909308-47-9) has a molecular weight of 241.71 g/mol, a purity ≥95%, and a melting point of 215°C . This compound is highly valued in pharmaceutical research for its structural versatility, enabling the design of targeted therapies with enhanced pharmacological profiles. Its piperidine scaffold provides conformational flexibility, while the phenyl and carboxylic acid groups contribute to selective interactions in biological systems . Applications span drug development, agrochemical synthesis, and advanced materials science, where its reactivity and stability are leveraged for innovative solutions .

Properties

IUPAC Name

5-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORGFPVZKXBBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phenylacetonitrile with piperidine in the presence of a strong acid can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and chemical properties of 5-phenylpiperidine-3-carboxylic acid are influenced by its substituents. Below is a comparative analysis with structurally related piperidine and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications CAS Number Reference
This compound C12H15NO2 241.71 (HCl salt) Phenyl (C6H5), -COOH Drug building block, agrochemicals 1909308-47-9
5-Hydroxypiperidine-3-carboxylic acid C6H11NO3 145.16 Hydroxyl (-OH), -COOH Increased hydrophilicity, peptidomimetics -
3-Piperidinecarboxylic acid C6H11NO2 129.16 -COOH (no phenyl) Basic scaffold for synthesis 498-95-3
5-Trifluoromethyl-piperidine-3-carboxylic acid methyl ester C8H12F3NO2 227.18 -CF3, methyl ester (-COOCH3) Enhanced metabolic stability, agrochemical intermediates -
1-(tert-Boc)-5-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 tert-Butoxycarbonyl (Boc), phenyl Protected amine for synthetic stability 885274-99-7
5-Phenylpyridine-3-carboxylic acid C12H9NO2 199.20 Pyridine ring (aromatic), -COOH Altered basicity, metal coordination -

Key Research Findings

Bioactivity Modulation : The phenyl group in this compound enhances lipophilicity, improving membrane permeability in drug candidates. In contrast, 5-hydroxypiperidine-3-carboxylic acid’s hydroxyl group increases hydrogen-bonding capacity, favoring interactions with polar biological targets .

Synthetic Utility : The Boc-protected derivative (CAS: 885274-99-7) is widely used in peptide synthesis to prevent unwanted side reactions, whereas the trifluoromethylated analog () exhibits improved resistance to oxidative degradation in agrochemical formulations .

Aromatic vs.

Solubility and Stability: The hydrochloride salt of this compound offers enhanced aqueous solubility (>50 mg/mL at 25°C), critical for intravenous formulations. In contrast, the methyl ester derivative () acts as a prodrug, requiring enzymatic hydrolysis for activation .

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